1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the various substituents through a series of reactions such as alkylation, acylation, and hydroxylation. Each step requires specific reaction conditions including temperature control, pH adjustment, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy and dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield corresponding ketones, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities such as antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Lacks the benzoate group, resulting in different chemical properties and reactivity.
1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-THIONE: Contains a sulfur atom instead of oxygen, leading to different biological activities.
Uniqueness: The presence of multiple functional groups in 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE makes it unique compared to similar compounds
Properties
Molecular Formula |
C27H34N2O6 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(4Z)-1-[3-(dimethylamino)propyl]-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H34N2O6/c1-17(2)16-35-20-10-7-18(8-11-20)25(31)23-24(19-9-12-21(30)22(15-19)34-5)29(27(33)26(23)32)14-6-13-28(3)4/h7-12,15,17,24,30-31H,6,13-14,16H2,1-5H3/b25-23- |
InChI Key |
JYKBJCJUFBBNPU-BZZOAKBMSA-N |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=C(C=C3)O)OC)/O |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=C(C=C3)O)OC)O |
Origin of Product |
United States |
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